Disperse orange 3

Catalog No.
S576292
CAS No.
730-40-5
M.F
C12H10N4O2
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse orange 3

CAS Number

730-40-5

Product Name

Disperse orange 3

IUPAC Name

4-[(4-nitrophenyl)diazenyl]aniline

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2

InChI Key

UNBOSJFEZZJZLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-[2-(4-Nitrophenyl)diazenyl]-benzenamine;4-[(4-Nitrophenyl)azo]-benzenamine; C.I. Disperse Orange 3; 4-(4-Nitrophenylazo)aniline; 4-(4’-Nitrophenylazo)aniline; 4-Amino-4’-nitroazobenzene; 4-Nitro-4’-aminoazobenzene; 4-[(4-Nitrophenyl)azo]benzenamin

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Optoelectronic Materials

DO3 possesses properties that make it useful for developing novel optoelectronic materials. Studies have explored its potential in:

  • Dichroic Polymer-Dispersed Liquid Crystals (D-PDLCs): DO3, in low concentrations, can enhance the electro-optic properties of D-PDLCs. These materials are crucial for display devices, and DO3's introduction can improve their nonresonant, nonlinear refractive index while reducing absorption [1]. This finding provides experimental verification for a two-level model explaining such enhancements.

Source

Sigma-Aldrich Disperse Orange 3 Dye content 90:

  • Functionalization of Epoxy-Bisazo Based Polymers: Research suggests that DO3 can be used to functionalize epoxy-bisazo based polymers. These functionalized polymers have potential applications in sensors and optoelectronic devices, although the specific functionalities are still under exploration [1].

Source

Sigma-Aldrich Disperse Orange 3 Dye content 90:

Allergic Contact Dermatitis Research

DO3 is a known allergen and is being investigated in the context of allergic contact dermatitis:

  • Patch Testing: DO3 is one of the eight dyes included in the textile dye mix (TDM) used in patch testing for allergic contact dermatitis. Studies have shown that DO3 is the most frequent dye allergen in TDM-positive patients [2]. There is a high co-occurrence of positive patch test reactions to DO3 and para-phenylenediamine (PPD), another common allergen [2]. Due to these frequent positive reactions, there is ongoing discussion about excluding DO3 from the standard TDM [2].

Disperse Orange 3 is an azo dye primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate. Its chemical formula is C12H10N4O2C_{12}H_{10}N_{4}O_{2}, and it is classified under the category of disperse dyes, which are designed to be soluble in water only at elevated temperatures. This compound can also be referred to by various names, including 4-[(4-nitrophenyl)azo]benzenamine and 4-Amino-4'-nitroazobenzene .

Typical of azo compounds. It can participate in:

  • Reduction Reactions: Azo dyes can be reduced to form amines, which may lead to the release of potentially harmful substances.
  • Hydrolysis: Under acidic or basic conditions, Disperse Orange 3 can hydrolyze, affecting its stability and color properties.
  • Electro

Disperse Orange 3 has been noted for its allergenic properties. It can cause contact dermatitis upon skin exposure, particularly in individuals with pre-existing sensitivities. The mechanism involves a cell-mediated immune response characterized by T lymphocyte activation . Additionally, there are concerns about its potential mutagenic effects, as some azo dyes have been linked to carcinogenic activity in animal studies .

The synthesis of Disperse Orange 3 typically involves the following steps:

  • Diazotization: Aniline is diazotized using nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with 4-nitroaniline in an alkaline medium.
  • Purification: The resulting product is purified through recrystallization or other methods to obtain the final dye .

Disperse Orange 3 is primarily used in:

  • Textile Dyeing: It is predominantly employed for dyeing synthetic fibers due to its excellent fastness properties.
  • Cosmetics: Some formulations may include this dye for coloring purposes, although its use is limited due to safety concerns.
  • Research: It serves as a model compound in studies related to dye adsorption and electrochemical properties .

Research indicates that Disperse Orange 3 exhibits cross-sensitization with other textile dyes such as para-phenylenediamine. This interaction suggests that individuals allergic to one dye may react similarly to others within the same chemical class . Furthermore, studies have explored its adsorption dynamics on various substrates, providing insights into its environmental behavior and degradation pathways .

Disperse Orange 3 shares structural and functional similarities with several other azo dyes. Below are some comparable compounds:

Compound NameCAS NumberKey Characteristics
Disperse Blue 12475-45-8Used for synthetic fibers; known allergen
Disperse Yellow 312225-62-6Used in textiles; potential allergenic effects
Disperse Red 12872-52-8Commonly used for polyester; associated with dermatitis

Uniqueness

Disperse Orange 3 is unique due to its specific molecular structure that includes both electron-donating and electron-withdrawing groups, making it a "push-pull" chromophore. This configuration enhances its color properties compared to other azo dyes, which may lack such structural diversity .

Physical Description

WetSolid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

242.08037557 g/mol

Monoisotopic Mass

242.08037557 g/mol

Heavy Atom Count

18

Melting Point

215.0 °C

UNII

B7J3O076OT

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 52 of 54 companies with hazard statement code(s):;
H315 (78.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (78.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease and psoriasis.

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

T487 binds selectively and potently to CXCR3.

Vapor Pressure

3.00e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

730-40-5

Wikipedia

4-(4-nitrophenylazo)aniline

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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